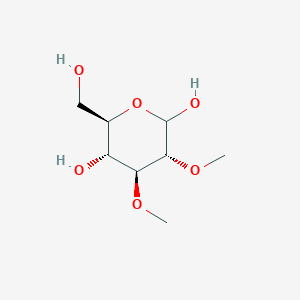

2,3-DI-O-Methyl-D-glucopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-dimethoxyoxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-12-6-5(10)4(3-9)14-8(11)7(6)13-2/h4-11H,3H2,1-2H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYIWHJCOMWKNU-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1OC)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595384 | |

| Record name | 2,3-Di-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-45-5 | |

| Record name | 2,3-Di-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Structural Elucidation of O Methylated D Glucopyranoses

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of O-methylated D-glucopyranoses. These techniques provide insights into the connectivity of atoms, the stereochemistry of chiral centers, and the three-dimensional conformation of the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of carbohydrates. nih.govunimo.it It allows for the non-destructive analysis of molecules in solution, providing a wealth of information about their structure and dynamics. For O-methylated D-glucopyranoses, NMR is crucial for determining the positions of the methyl groups on the pyranose ring.

High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal for assigning the complete ¹H and ¹³C chemical shifts of the monosaccharide unit. slu.sescispace.com Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish the scalar coupling network within the sugar ring, identifying which protons are coupled to each other. This information helps in tracing the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are then employed to correlate the proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). For 2,3-di-O-methyl-D-glucopyranose, the HMBC spectrum would show correlations between the methyl protons and the C-2 and C-3 carbons of the glucose ring, respectively, thus confirming the positions of methylation. The chemical shifts of the ring carbons are also indicative of the methylation pattern. For instance, the carbons bearing the methyl ethers (C-2 and C-3) will experience a significant downfield shift in the ¹³C NMR spectrum compared to the unsubstituted D-glucopyranose. nih.gov

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methylated Glucopyranosides. This table allows for a comparison of chemical shifts in different methylated glucose derivatives, illustrating the effect of methylation on the NMR spectrum.

| Compound | H-1 | C-1 | H-2 | C-2 | H-3 | C-3 | H-4 | C-4 | H-5 | C-5 | H-6 | C-6 | OMe |

| Methyl α-D-glucopyranoside | 4.79 | 100.1 | 3.42 | 72.4 | 3.71 | 74.0 | 3.32 | 70.8 | 3.80 | 72.5 | 3.78, 3.68 | 61.7 | 3.41 |

| Methyl β-D-glucopyranoside | 4.31 | 104.2 | 3.20 | 74.1 | 3.49 | 76.8 | 3.31 | 70.8 | 3.41 | 76.8 | 3.89, 3.68 | 61.8 | 3.55 |

| 2,3-di-O-methyl-D-glucopyranose (representative values) | ~4.9 | ~98 | ~3.2 | ~82 | ~3.6 | ~84 | ~3.4 | ~70 | ~3.7 | ~72 | ~3.8 | ~61 | ~3.5, ~3.6 |

Note: The values for 2,3-di-O-methyl-D-glucopyranose are approximate and can vary based on the anomeric form and solvent conditions.

The three-dimensional structure of 2,3-di-O-methyl-D-glucopyranose in solution is not static but exists as an equilibrium of different conformations. NMR spectroscopy provides valuable data for understanding this conformational behavior. Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. nih.govacs.org By measuring the ³JHH values around the pyranose ring, the preferred chair conformation (e.g., ⁴C₁ or ¹C₄) and the orientation of the hydroxymethyl group can be determined. nih.govacs.orgpacific.edu

The Karplus equation, in its general form J = Acos²θ + Bcosθ + C, provides a theoretical correlation between the coupling constant (J) and the dihedral angle (θ). escholarship.org However, the parameters A, B, and C can be influenced by factors such as substituent electronegativity, bond lengths, and bond angles, necessitating the use of parameterized Karplus equations specific to carbohydrates for more accurate analysis. nih.govescholarship.org

Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, provide information about through-space distances between protons. For 2,3-di-O-methyl-D-glucopyranose, NOEs between the methyl protons and specific ring protons can further confirm the methylation sites and provide constraints for conformational analysis.

Molecular dynamics (MD) simulations can be used in conjunction with NMR data to generate and validate conformational models. nih.govdiva-portal.org The experimental NMR parameters, such as coupling constants and NOE-derived distances, serve as restraints in the MD simulations, leading to a more accurate representation of the molecule's dynamic structure in solution. diva-portal.org

To overcome challenges in spectral overlap and to probe specific structural features, isotopic labeling can be a powerful tool in the NMR analysis of O-methylated glucopyranoses. nih.govsigmaaldrich.com The specific incorporation of ¹³C or ¹⁵N isotopes can enhance the sensitivity of NMR experiments and enable the use of specialized techniques. nih.gov

For instance, selective ¹³C labeling of the methyl groups in 2,3-di-O-methyl-D-glucopyranose would allow for the unambiguous assignment of the methyl signals and facilitate the measurement of long-range heteronuclear coupling constants (ⁿJCH), which are also conformationally dependent. nih.gov Perdeuteration, the substitution of most protons with deuterium (B1214612), followed by the reintroduction of ¹H at specific sites (e.g., the methyl groups), is another strategy that can dramatically simplify complex ¹H NMR spectra and is particularly useful for studying larger oligosaccharides containing this methylated moiety. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For the analysis of O-methylated D-glucopyranoses, MS is often used in conjunction with derivatization techniques to enhance ionization and provide structural information.

Permethylation is a chemical derivatization technique where all free hydroxyl groups in a carbohydrate are converted to methyl ethers. acs.orgmdpi.comresearchgate.net This process is a common and effective sample preparation strategy for the mass spectrometric analysis of carbohydrates, including partially methylated compounds like 2,3-di-O-methyl-D-glucopyranose. acs.orgmdpi.comharvardapparatus.com

The permethylation of 2,3-di-O-methyl-D-glucopyranose would result in the formation of 2,3,4,6-tetra-O-methyl-D-glucopyranose. The key benefits of permethylation for MS analysis include:

Increased Volatility and Ionization Efficiency: The replacement of polar hydroxyl groups with less polar methyl ethers increases the hydrophobicity of the molecule, leading to improved signal intensity in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). mdpi.com

Stabilization of the Molecule: Permethylation stabilizes acid-labile groups, preventing their degradation during analysis. mdpi.com

Predictable Fragmentation: Permethylated carbohydrates exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. The analysis of these fragment ions can provide information about the original positions of methylation and the glycosidic linkages in larger oligosaccharides. nih.gov

For example, in the analysis of a polysaccharide containing 2,3-di-O-methyl-D-glucose residues, permethylation followed by hydrolysis, reduction, and acetylation yields partially methylated alditol acetates. The resulting derivatives can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), where the fragmentation pattern reveals the original linkage positions. acs.orgresearchgate.net

Interactive Table 2: Common Mass Spectrometry Techniques for Analyzing Methylated Glucopyranoses. This table provides an overview of different MS methods and their applications in the analysis of these compounds.

| Technique | Abbreviation | Principle | Application for Methylated Glucopyranoses |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on their boiling point and partitioning between a stationary and mobile phase, followed by mass analysis. | Analysis of partially methylated alditol acetates derived from permethylation analysis to determine linkage positions. |

| Electrospray Ionization Mass Spectrometry | ESI-MS | Generates gas-phase ions from a liquid solution by applying a high voltage. | Soft ionization technique suitable for analyzing intact permethylated oligosaccharides. |

| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry | MALDI-MS | A laser is used to desorb and ionize molecules co-crystallized with a matrix. | High-throughput analysis of permethylated glycans, providing molecular weight information. harvardapparatus.com |

| Tandem Mass Spectrometry | MS/MS | Involves multiple stages of mass selection and fragmentation to elucidate structural details. | Fragmentation of permethylated ions provides information on branching and linkage patterns. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Methylation Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the linkage analysis of polysaccharides, which consequently identifies partially methylated monosaccharides like 2,3-di-O-methyl-D-glucopyranose. The process, known as methylation analysis, involves a series of chemical modifications to convert the constituent monosaccharides of a polysaccharide into volatile derivatives suitable for GC-MS analysis. nih.gov

The standard procedure includes:

Permethylation: All free hydroxyl groups in the polysaccharide are methylated.

Hydrolysis: The permethylated polysaccharide is hydrolyzed to yield a mixture of partially methylated monosaccharides.

Reduction: The monosaccharides are reduced to their corresponding alditols.

Acetylation: The newly formed hydroxyl groups (from the cleavage of glycosidic linkages) are acetylated.

This results in the formation of Partially Methylated Alditol Acetates (PMAAs). For a residue of 2,3-di-O-methyl-D-glucose within a polysaccharide chain, this process yields 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol.

The PMAAs are then separated by gas chromatography based on their retention times and identified by their mass spectra upon electron impact (EI) ionization. mdpi.comstenutz.eu The fragmentation pattern in the mass spectrometer is highly informative. Cleavage typically occurs between carbon atoms in the alditol chain. The fragmentation of the alditol acetate (B1210297) of 2,3-di-O-methyl-D-glucose will produce characteristic ions that reveal the original positions of the methyl groups. Primary fragments are generated by the cleavage of C-C bonds, and the resulting ions' masses indicate the substitution pattern. stenutz.eunih.gov For example, the fragmentation of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitols has been studied in detail, and similar principles apply to other PMAAs. The identification of these fragments allows for the unambiguous determination of the glycosidic linkage positions in the original polysaccharide. nih.govnih.gov

Table 1: Illustrative GC-MS Data for a Hypothetical PMAA Derivative of 2,3-di-O-methyl-D-glucose

| Parameter | Value/Description |

| Derivative | 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol |

| GC Column | Typically a polar capillary column (e.g., SP-2330) |

| Relative Retention Time | Dependent on the specific GC conditions and column |

| Key EI-MS Fragments (m/z) | Characteristic primary and secondary ions from C-C bond cleavages and loss of acetic acid or methanol |

This table is illustrative and actual values may vary based on experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and ESI-MS/MS for Structural Fingerprinting

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the analysis of modified monosaccharides without the need for extensive derivatization as required for GC-MS. nih.govnih.gov

For the analysis of 2,3-di-O-methyl-D-glucopyranose, LC can separate it from other isomeric methylated glucoses. The subsequent ESI-MS analysis provides the mass-to-charge ratio (m/z) of the intact molecule, typically as an adduct with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.gov

Table 2: Expected Ions in ESI-MS Analysis of 2,3-di-O-methyl-D-glucopyranose

| Ion Type | Formula | Expected m/z |

| Protonated Molecule | [C₈H₁₆O₆+H]⁺ | 209.09 |

| Sodiated Molecule | [C₈H₁₆O₆+Na]⁺ | 231.07 |

| Ammonium Adduct | [C₈H₁₆O₆+NH₄]⁺ | 226.12 |

This table presents theoretically calculated m/z values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rockymountainlabs.com For 2,3-di-O-methyl-D-glucopyranose, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of key structural features. nist.govnih.gov

The most prominent feature in the IR spectrum of a partially methylated sugar like 2,3-di-O-methyl-D-glucopyranose is the presence of hydroxyl (-OH) and ether (C-O-C) groups. The spectrum of D-glucose, for instance, shows a very broad absorption band in the region of 3500-3200 cm⁻¹ due to O-H stretching vibrations of its multiple hydroxyl groups, which are involved in hydrogen bonding. docbrown.info In 2,3-di-O-methyl-D-glucopyranose, this -OH stretching band would still be present due to the remaining free hydroxyl groups at positions 4 and 6, but its shape and intensity might differ from that of unsubstituted glucose.

Table 3: Characteristic IR Absorption Bands for 2,3-di-O-methyl-D-glucopyranose

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| ~3500 - 3200 | O-H | Stretching (broad, hydrogen-bonded) |

| ~3000 - 2800 | C-H (methyl & ring) | Stretching |

| ~1140 - 1070 | C-O-C (ether) | Stretching |

| ~1150 - 1000 | C-O (alcohol) | Stretching |

This table is based on general IR correlation charts for carbohydrates and ethers. docbrown.info

Chromatographic Separation Techniques

The analysis and isolation of specific O-methylated derivatives from complex mixtures of carbohydrates rely heavily on powerful chromatographic separation techniques.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis and purification of monosaccharides and their derivatives. shimadzu.com Various HPLC modes can be employed for the separation of compounds like 2,3-di-O-methyl-D-glucopyranose.

Carbohydrates like 2,3-di-O-methyl-D-glucopyranose lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. To overcome this, pre-column derivatization with a UV-active labeling agent is a common strategy. clemson.edunih.gov A widely used reagent is 1-phenyl-3-methyl-5-pyrazolone (PMP). researchgate.netresearchgate.netjfda-online.com PMP reacts with the reducing end of the sugar to form a derivative that can be readily detected at around 245-250 nm. clemson.eduresearchgate.net

Reverse-phase HPLC (RP-HPLC) on a C18 column is then used to separate the PMP-derivatized sugars. clemson.edunih.gov The separation is based on the differential partitioning of the derivatives between the nonpolar stationary phase and a polar mobile phase, which typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). nih.gov Isomeric methylated sugars, once derivatized, often exhibit different retention times, allowing for their separation and quantification. nih.govnih.gov

Table 4: Typical Parameters for RP-HPLC Analysis of PMP-Derivatized Monosaccharides

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~245 nm |

| Derivatizing Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP) |

This table provides a general set of conditions; optimization is often required for specific applications. nih.govjfda-online.com

When a pure sample of 2,3-di-O-methyl-D-glucopyranose is required for further structural studies or as a standard, preparative HPLC is the method of choice. nih.govresearchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

For the isolation of a relatively polar compound like 2,3-di-O-methyl-D-glucopyranose, different column chemistries can be employed. While reverse-phase columns can be used, normal-phase or hydrophilic interaction liquid chromatography (HILIC) might offer better retention and separation from other sugars. nih.gov Alternatively, ion-exchange chromatography on columns packed with cation-exchange resins can be effective for separating underivatized sugars. nih.gov

The fractions eluting from the preparative column are collected, and those containing the target compound (as determined by analytical HPLC or other methods) are pooled and the solvent is removed to yield the purified 2,3-di-O-methyl-D-glucopyranose. nih.gov

Gas Chromatography (GC) for Analysis of Partially Methylated Alditol Acetates

Gas chromatography, particularly when combined with mass spectrometry (GC-MS), is a cornerstone technique for the linkage analysis of polysaccharides. springernature.comuga.edu This method involves a series of chemical modifications to the carbohydrate, ultimately converting the constituent monosaccharides into volatile derivatives known as partially methylated alditol acetates (PMAAs). uga.edumdpi.com The analysis of these PMAAs by GC-MS provides crucial information about the original linkages within the polysaccharide.

The process begins with the permethylation of all free hydroxyl groups in the polysaccharide. mdpi.com This is a critical step that "marks" the positions that were not involved in glycosidic linkages or other substitutions. Following permethylation, the polysaccharide is hydrolyzed to break the glycosidic bonds, releasing partially methylated monosaccharides. These are then reduced, typically with sodium borodeuteride, to their corresponding alditols. mdpi.comstenutz.eu This reduction step converts the aldehyde or ketone group of the sugar into a primary alcohol, which simplifies the subsequent chromatographic analysis by preventing the formation of multiple anomeric peaks. stenutz.eu Finally, the newly formed hydroxyl groups (from the reduction) and the hydroxyl groups that were originally involved in glycosidic linkages are acetylated. springernature.commdpi.com

The resulting PMAAs are volatile and can be readily separated and analyzed by GC. stenutz.eu The separation is typically performed on a capillary column with a medium-polarity stationary phase, which allows for the efficient separation of different PMAA isomers. mdpi.comstenutz.eu The retention time of each PMAA in the gas chromatogram provides an initial indication of its identity.

For definitive identification, the GC is coupled to a mass spectrometer. The mass spectrum of each PMAA reveals a characteristic fragmentation pattern that is determined by the positions of the methyl and acetyl groups. This fragmentation pattern allows for the unambiguous determination of the original substitution pattern of the monosaccharide within the polysaccharide. For instance, the analysis of a polysaccharide containing 2,3-di-O-methyl-D-glucopyranose would yield a specific PMAA with a unique retention time and mass spectrum, confirming the presence of a glucose unit linked at positions 1, 4, and 6.

Key Research Findings from GC Analysis:

Diverse Linkage Identification: GC-MS analysis of PMAAs has been successfully applied to characterize the complex polysaccharide structures in various natural sources, such as red and brown seaweeds. mdpi.comnih.govmdpi.com This technique has revealed a wide diversity of glycosidic linkages and sulfation patterns in these marine organisms. mdpi.commdpi.com

Quantification of Linkages: The combination of GC with flame ionization detection (FID) and GC-MS allows for both qualitative and quantitative analysis of the glycosidic linkages. mdpi.com While MS provides structural information, FID offers a more uniform response for different PMAAs, enabling accurate quantification of the relative proportions of each linkage type. mdpi.com

Overcoming Analytical Challenges: The analysis of certain sugar derivatives, such as those containing N-acetamido sugars, can present challenges due to their thermal instability. stenutz.eu However, specific protocols and careful optimization of GC conditions have been developed to address these issues. stenutz.eu Furthermore, the use of deuterium labeling during the reduction step can help to resolve ambiguities that may arise from symmetrical sugar derivatives. mdpi.com

Table 1: Representative GC Retention Times for Partially Methylated Alditol Acetates

| Partially Methylated Alditol Acetate | Relative Retention Time (to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol) |

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | 1.00 |

| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | 1.58 |

| 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol | 1.72 |

| 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol | 1.85 |

| 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol | 2.60 |

Note: Relative retention times are dependent on the specific GC column and conditions used. The data presented here is illustrative.

Capillary Electrophoresis (CE) for Sugar Analysis

Capillary electrophoresis has emerged as a powerful and high-resolution technique for the analysis of carbohydrates, including O-methylated D-glucopyranoses. acs.org CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. acs.org While native sugars are often neutral, they can be derivatized with a charged or UV-active tag to facilitate their detection and separation by CE. researchgate.netnih.gov

One of the key advantages of CE is its exceptional resolving power, which allows for the separation of closely related sugar isomers, including anomers and epimers. acs.org This high efficiency makes CE particularly well-suited for the analysis of complex mixtures of monosaccharides and oligosaccharides obtained from the hydrolysis of polysaccharides.

For the analysis of O-methylated sugars, CE can be used to separate the different partially methylated monosaccharides after they are released from the parent polysaccharide. To enhance sensitivity and selectivity, the sugars are often derivatized with a fluorescent label, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) or 4-fluoro-7-nitrobenzofurazane (NBD-F). nih.govnih.govmdpi.com The resulting labeled sugars can then be separated by CE and detected with high sensitivity using laser-induced fluorescence (LIF) detection. nih.govnih.gov

Key Research Findings from CE Analysis:

High-Sensitivity Analysis: CE coupled with LIF detection offers extremely low detection limits, making it possible to analyze very small amounts of sample. nih.gov This is particularly advantageous when working with precious or rare biological samples.

Rapid Separations: CE separations are typically very fast, with analysis times often in the range of a few minutes. oup.com This high throughput allows for the rapid screening of multiple samples.

Versatility: CE methods can be adapted for the analysis of a wide range of carbohydrates, from neutral and acidic monosaccharides to complex oligosaccharides. researchgate.netoup.com By using different background electrolytes and additives, the separation selectivity can be tailored to the specific analytical problem.

Quantitative Analysis: With appropriate calibration, CE can provide accurate quantitative information about the composition of a carbohydrate mixture. nih.govoup.com Reproducibility of migration times and peak areas is generally excellent. nih.gov

Table 2: Comparison of Analytical Parameters for GC and CE in Sugar Analysis

| Parameter | Gas Chromatography (GC) of PMAAs | Capillary Electrophoresis (CE) of Derivatized Sugars |

| Principle of Separation | Volatility and interaction with stationary phase | Charge-to-size ratio |

| Sample Derivatization | Required (permethylation, hydrolysis, reduction, acetylation) | Often required for detection and separation of neutral sugars |

| Resolution | Good to excellent for isomeric PMAAs | Excellent for isomeric and closely related sugars |

| Sensitivity | Good, especially with MS detection | Very high, particularly with LIF detection |

| Analysis Time | Typically longer (tens of minutes) | Typically shorter (minutes) |

| Information Provided | Glycosidic linkage positions | Monosaccharide composition |

Biological and Biochemical Research Perspectives on O Methylated D Glucopyranoses

Natural Occurrence and Biosynthesis in Biological Systems

O-methylated monosaccharides, including 2,3-di-O-methyl-D-glucopyranose, are found in various natural polysaccharides across different biological kingdoms, playing roles in structure and molecular recognition. Their presence is particularly notable in microbial and plant cell walls.

Distribution in Microbial Polysaccharides (e.g., Mycobacteria, Nocardia)

Certain bacteria, particularly within the order Actinomycetales, are known to produce polysaccharides containing methylated sugars. These molecules are often located in the cytoplasm and are thought to be involved in regulating metabolic processes. nih.gov

Mycobacteria: Species such as Mycobacterium smegmatis, Mycobacterium phlei, and Mycobacterium tuberculosis produce two main types of polymethylated polysaccharides (PMPS): 3-O-methylmannose polysaccharides (MMPs) and 6-O-methylglucose lipopolysaccharides (MGLPs). nih.govnih.gov While 2,3-di-O-methyl-D-glucopyranose is not the primary methylated sugar in these specific polysaccharides, the presence of other methylated glucoses highlights the capability of these organisms to perform such modifications. nih.govnih.gov These PMPS are believed to play a role in the regulation of fatty acid metabolism by forming stable complexes with fatty acyl chains. nih.gov

Nocardia: The species Nocardia otitidis-caviarum produces a low molecular weight lipopolysaccharide composed of 6-O-methyl-D-glucose, D-glucose, and 3-O-methyl-D-glucose. nih.gov The backbone of this polysaccharide is suggested to be formed by (1→4)-linked glucose and O-methylglucose residues. nih.gov The presence of different O-methylated glucose units in Nocardia suggests the existence of specific methyltransferases in these bacteria.

Presence in Plant Cell Wall Components (e.g., Hemicelluloses)

Hemicelluloses are a complex group of polysaccharides found in plant cell walls, and they often contain various sugar units with different substituents, including methyl groups. acs.orgwikipedia.org These modifications contribute to the structural diversity and properties of the plant cell wall.

O-methylated neutral sugars are recognized as components of hemicelluloses. acs.org Specifically, 4-O-methyl-D-glucuronic acid is a common acidic sugar found in the hemicelluloses of many plants, including hardwoods and grasses. acs.orgnih.gov While the direct presence of 2,3-di-O-methyl-D-glucopyranose in hemicelluloses is not as commonly reported as other methylated sugars, the enzymatic machinery for methylating glucose derivatives exists in plants. For instance, methyl-β-D-glucopyranoside has been identified as a major soluble carbohydrate in the leaves of Geum montanum L., a member of the Rosaceae family. oup.com

| Organism/Source | Polysaccharide/Component | Methylated Glucopyranose Derivative | Reference |

|---|---|---|---|

| Mycobacterium species | 6-O-methylglucose lipopolysaccharides (MGLPs) | 6-O-methyl-D-glucose | nih.govnih.gov |

| Nocardia otitidis-caviarum | Lipopolysaccharide | 6-O-methyl-D-glucose, 3-O-methyl-D-glucose | nih.gov |

| Hardwood and Grasses | Hemicellulose (Xylan) | 4-O-methyl-D-glucuronic acid | acs.orgnih.gov |

| Geum montanum L. | Soluble carbohydrates | Methyl-β-D-glucopyranoside | oup.com |

Biosynthetic Pathways of Polymethylated Polysaccharides (PMPSs)

The biosynthesis of polymethylated polysaccharides is a complex process involving a series of enzymatic reactions. The general mechanism involves the activation of monosaccharides as nucleotide sugars, which then serve as substrates for glycosyltransferases and methyltransferases. libretexts.org

In bacteria, the biosynthesis of polysaccharides often utilizes activated sugar precursors like UDP-glucose or ADP-glucose. libretexts.org For PMPS in Mycobacterium smegmatis, a proposed biosynthetic model suggests an alternating process of mannosylation and methylation. nih.gov This involves an α-(1→4)-mannosyltransferase and a 3-O-methyltransferase. nih.gov Although the specific enzymes for the synthesis of 2,3-di-O-methyl-D-glucopyranose containing polysaccharides are not fully characterized, it is hypothesized that a similar stepwise process occurs, involving specific glucosyltransferases and methyltransferases that act on particular hydroxyl groups of the glucose residue.

The synthesis of such specifically methylated sugars likely involves a high degree of regioselectivity by the responsible methyltransferases. The source of the methyl group for these reactions is typically S-adenosyl-L-methionine (SAM).

Elucidating Molecular Recognition Events

The methylation of carbohydrates, including the addition of methyl groups at the 2 and 3 positions of D-glucopyranose, can significantly alter their chemical properties and, consequently, their interactions with other molecules, particularly proteins.

Influence on Carbohydrate-Protein Interactions and Lectin Specificity

Carbohydrate-protein interactions are fundamental to many biological processes, including cell-cell recognition, immune responses, and host-pathogen interactions. rsc.orgnih.govoup.com These interactions are often mediated by lectins, which are proteins that bind specifically to certain carbohydrate structures. nih.govresearchgate.net

The methylation of a sugar residue can influence its binding to a lectin in several ways:

Steric Effects: The addition of a methyl group can create steric hindrance, preventing the carbohydrate from fitting into the binding site of a lectin that recognizes the unmodified sugar.

Hydrogen Bonding: Methylation of a hydroxyl group removes its ability to act as a hydrogen bond donor, which can be critical for the interaction with the protein. rsc.org The binding of many lectins to their carbohydrate ligands is stabilized by a network of hydrogen bonds. nih.gov

Hydrophobic Interactions: The methyl group introduces a hydrophobic patch on the otherwise hydrophilic surface of the carbohydrate. acs.orgnih.gov This can lead to favorable hydrophobic or CH-π stacking interactions with nonpolar amino acid residues in the lectin's binding site. rsc.org

The specificity of a lectin for a particular sugar is determined by the precise arrangement of functional groups on the carbohydrate that interact with the protein's binding site. Therefore, the presence of a methyl group at the C-2 or C-3 position of a D-glucopyranose residue can either enhance or diminish its binding to a particular lectin, depending on the specific architecture of the binding site.

Modulation of Glycan Conformational Dynamics and Hydrophobicity

The addition of methyl groups to a glycan can have a profound effect on its three-dimensional structure and physical properties.

Conformational Dynamics: Carbohydrates are inherently flexible molecules, and their conformation in solution is a dynamic equilibrium of different states. nih.gov O-methylation can alter the preferred conformation of the glycosidic linkages and the sugar ring itself. acs.org This change in conformational preference can, in turn, affect how the glycan presents itself for interaction with proteins and other molecules.

Hydrophobicity: One of the most significant effects of O-methylation is the increase in the hydrophobicity of the carbohydrate. acs.orgnih.govnih.gov The replacement of a polar hydroxyl group with a nonpolar methyl group reduces the molecule's ability to form hydrogen bonds with water. nih.gov This increased hydrophobicity can influence the solubility of the polysaccharide and promote interactions with nonpolar environments, such as lipid membranes or hydrophobic pockets in proteins. researchgate.net The increased hydrophobicity of methylated carbohydrates is a key factor in their ability to form complexes with lipids, as seen with the PMPS in mycobacteria. nih.gov

| Property/Interaction | Effect of O-Methylation | Mechanism | Reference |

|---|---|---|---|

| Carbohydrate-Protein Interaction | Can be enhanced or diminished | Alters steric hindrance, hydrogen bonding capacity, and introduces hydrophobic contacts | rsc.orgnih.govnih.gov |

| Lectin Specificity | Modulated | Changes the pattern of functional groups available for recognition | researchgate.net |

| Conformational Dynamics | Altered | Influences the preferred conformation of the sugar ring and glycosidic linkages | acs.orgnih.gov |

| Hydrophobicity | Increased | Replacement of a polar hydroxyl group with a nonpolar methyl group | acs.orgnih.govnih.govnih.gov |

Enzymatic Modification and Metabolic Pathways

The enzymatic modification of monosaccharides, including O-methylation, is a critical process in the biosynthesis and metabolism of various natural products and cellular components. The compound 2,3-di-O-methyl-D-glucopyranose, a specifically methylated derivative of D-glucose, represents a molecule of interest in understanding the intricacies of these enzymatic pathways. Its unique structure, with methyl groups at the C-2 and C-3 positions, influences its recognition and processing by enzymes such as glycosidases and methyltransferases. Furthermore, the presence of methylated sugars in organisms like mycobacteria suggests their involvement in specialized metabolic pathways, including the modulation of fatty acid metabolism. The enzymatic diversification of natural products through O-methylation is another significant area of research where understanding the role of specific methylated sugars is crucial.

2,3-DI-O-Methyl-D-Glucopyranose as Substrate for Glycosidases and Methyltransferases

The susceptibility of 2,3-di-O-methyl-D-glucopyranose to enzymatic action by glycosidases and its potential to be a product of methyltransferase activity are central to its biochemical significance.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. The presence of methyl groups on the sugar ring can significantly impact the binding and catalytic efficiency of glycosidases. While direct studies on the hydrolysis of 2,3-di-O-methyl-D-glucopyranose by specific glycosidases are not extensively documented in publicly available research, general principles of enzyme-substrate recognition suggest that the methylation pattern would influence its susceptibility. For instance, some β-glucosidases are known to hydrolyze methyl β-D-glucopyranoside. researchgate.net However, the additional methyl group at the C-3 position in 2,3-di-O-methyl-D-glucopyranose could sterically hinder the enzyme's active site, potentially reducing the rate of hydrolysis or requiring a glycosidase with a more accommodating binding pocket. Research on the enzymatic deacetylation of similarly modified sugars, such as methyl 2,3-di-O-acetyl-α- and β-D-threofuranoside, has shown that the position of the modification dictates the enzymatic action, yielding specific monoacetylated products. This suggests that glycosidases could also exhibit high regioselectivity when acting on methylated sugars.

Methyltransferases , on the other hand, are responsible for the synthesis of methylated compounds. O-methyltransferases (OMTs) catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group of an acceptor molecule. The formation of 2,3-di-O-methyl-D-glucopyranose would likely involve a stepwise methylation process catalyzed by one or more OMTs. Studies on the biosynthesis of the macrolide antibiotic mycinamicin have revealed that the methylation of a 6-deoxyallose moiety occurs sequentially, first at the 2'-hydroxyl group and then at the 3'-hydroxyl group, by two distinct methyltransferases, MycE and MycF. nih.gov This stepwise mechanism, where one methylation event precedes the next, is a common theme in the biosynthesis of di- and polymethylated sugars. nih.gov Therefore, it is plausible that 2,3-di-O-methyl-D-glucopyranose is synthesized in a similar manner, with a 2-O-methyl-D-glucopyranose intermediate being the substrate for a second methyltransferase that acts on the 3-hydroxyl group. The substrate specificity of such methyltransferases is often stringent, recognizing specific hydroxyl group configurations on the sugar ring. nih.gov

| Enzyme Class | Potential Interaction with 2,3-di-O-methyl-D-glucopyranose | Research Findings on Related Molecules |

| Glycosidases | Potential substrate for hydrolysis, with the rate and specificity influenced by the methylation pattern. | β-glucosidases can hydrolyze methyl β-D-glucopyranoside. researchgate.net Enzymatic deacetylation of di-acetylated sugars shows high regioselectivity. |

| O-Methyltransferases | Potential product of stepwise methylation, involving one or more specific OMTs. | Biosynthesis of mycinose (B1239270) involves sequential 2'- and 3'-O-methylation of 6-deoxyallose by distinct enzymes. nih.gov |

Role in Fatty Acid Metabolism Modulation (Mycobacteria)

Mycobacterium species are known for their complex and unique cell envelope, which is rich in lipids and glycolipids and plays a crucial role in their survival and pathogenicity. Within mycobacteria, polymethylated polysaccharides, such as 6-O-methylglucose lipopolysaccharides (MGLPs) and 3-O-methylmannose polysaccharides (MMPs), have been identified. nih.govnih.govpnas.org These molecules are believed to play a role in modulating fatty acid metabolism. nih.govpnas.org

While there is no direct evidence from the reviewed literature explicitly linking 2,3-di-O-methyl-D-glucopyranose to fatty acid metabolism in Mycobacterium, the established role of other methylated glucose derivatives in this process provides a strong basis for hypothesizing its potential involvement. MGLPs, which contain 6-O-methyl-D-glucose units, are thought to be involved in the metabolism of fatty acid precursors, which are essential for the biosynthesis of the complex lipids of the mycobacterial cell wall, such as mycolic acids. pnas.orgmdpi.com The polymethylated nature of these polysaccharides is considered critical for their function. pnas.org

The proposed function of these polymethylated polysaccharides is to act as cytoplasmic carriers or chaperones for newly synthesized fatty acyl chains, protecting them and facilitating their transport and incorporation into more complex lipids. Given that 2,3-di-O-methyl-D-glucopyranose is a methylated glucose derivative, it is conceivable that it could be a component of, or a precursor to, more complex polysaccharides involved in similar functions within mycobacteria. The methylation pattern would confer specific physicochemical properties, such as increased lipophilicity, which could be advantageous for interacting with and sequestering hydrophobic fatty acyl chains.

| Mycobacterial Polymethylated Polysaccharide | Monomeric Unit | Proposed Function in Fatty Acid Metabolism |

| 6-O-Methylglucose Lipopolysaccharides (MGLPs) | 6-O-methyl-D-glucose | Modulation of fatty acid precursor metabolism for cell envelope lipid biosynthesis. nih.govpnas.org |

| 3-O-Methylmannose Polysaccharides (MMPs) | 3-O-methyl-D-mannose | Modulation of fatty acid metabolism. nih.govpnas.org |

Enzymatic Diversification of Natural Products via O-Methylation

O-methylation is a common and crucial tailoring reaction in the biosynthesis of a vast array of natural products, including polyketides, non-ribosomal peptides, and flavonoids. This modification can significantly alter the biological activity, stability, and pharmacokinetic properties of a molecule. The enzymatic diversification of natural products can be achieved by employing O-methyltransferases (OMTs) with varying substrate specificities and regioselectivities.

The substrate specificity of OMTs is a key factor in the diversification of natural products. Research has shown that some sugar OMTs are highly specific for their sugar substrate and the position of methylation. nih.gov For instance, the methyltransferase ThnM1 from Nocardia specifically methylates the 2'-OH group of rhamnose in various flavonoid and anthraquinone (B42736) glycosides. nih.gov This high degree of specificity ensures the precise modification of natural products. However, engineered OMTs or those with broader substrate tolerance could potentially be used to generate a wider range of methylated sugar derivatives, which could then be incorporated into natural products to create novel bioactive compounds. The chemical synthesis of regiospecifically O-methylated sugars is often complex and challenging, making biocatalytic approaches using OMTs an attractive alternative for generating structural diversity. nih.gov

Applications of 2,3 Di O Methyl D Glucopyranose in Glycochemistry and Chemical Biology Research

Design and Synthesis of Complex Glycoconjugates

The unique structure of 2,3-di-O-methyl-D-glucopyranose makes it a sought-after precursor in the synthesis of a variety of complex glycoconjugates, which are vital for numerous biological functions.

Precursors for Oligosaccharide Synthesis

The presence of free hydroxyl groups at the C-4 and C-6 positions of 2,3-di-O-methyl-D-glucopyranose allows it to act as a glycosyl acceptor, a key component in the stepwise synthesis of oligosaccharides. Chemists can selectively introduce other sugar units at these positions to build up complex oligosaccharide chains with defined linkages.

For instance, derivatives of methyl 2,3-di-O-methyl-α-D-glucopyranoside have been utilized as intermediates in the synthesis of more complex oligosaccharides. The synthesis of methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside, a deuterated analogue, highlights its role as a building block for creating labeled oligosaccharides, which are instrumental in tracking their metabolic fate and for conformational analysis. Furthermore, methyl 2,3-di-O-methyl-α-D-glucopyranoside itself is recognized as a key biochemical reagent in the broader field of glycobiology research, underscoring its foundational role in synthesizing tools for biological study.

A notable example is the synthesis of 2,3-di-O-glycosyl derivatives of methyl α- and β-D-glucopyranoside. In these syntheses, the 4,6-O-benzylidene protected form of methyl glucoside is often used as a starting material. Glycosylation can then be directed to the 2 and 3 positions to introduce various sugar moieties, including D-mannose, D-galactose, L-rhamnose, and L-fucose. nih.gov This approach allows for the creation of branched oligosaccharide structures that are found in nature.

| Starting Material | Glycosyl Donor | Resulting Linkage | Reference |

| Methyl 4,6-O-benzylidene-α/β-D-glucopyranoside | Various protected monosaccharides | Glycosidic bonds at O-2 and O-3 | nih.gov |

| Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside | N/A (intermediate) | N/A |

Construction of Glycoprobes and Biosensors

While direct examples of 2,3-di-O-methyl-D-glucopyranose in the final construction of glycoprobes and biosensors are not extensively detailed in readily available literature, its role as a precursor for modified monosaccharides suggests its potential in this area. The synthesis of selectively modified glucose units is a fundamental step in creating probes that can be used to investigate carbohydrate-mediated interactions. For example, the introduction of reporter groups (e.g., fluorescent tags, biotin) at the available hydroxyl positions after the initial methylation would yield a functionalized glycoprobe. These probes are critical for visualizing and quantifying carbohydrate-binding events in biological systems. The general principle of using modified monosaccharides in biosensor construction, for instance in glucose biosensors, is well-established, although these typically focus on the enzymatic oxidation of glucose rather than specific recognition of the 2,3-di-O-methylated form.

Probes for Investigating Carbohydrate-Binding Proteins

The specific methylation pattern of 2,3-di-O-methyl-D-glucopyranose can be exploited to probe the binding pockets of carbohydrate-binding proteins, such as lectins. By blocking certain hydroxyl groups, researchers can dissect the specific hydrogen-bonding networks that govern protein-carbohydrate recognition.

Use in Structural Determination of Lectin-Ligand Complexes (e.g., X-ray Crystallography with Heavy Atom Analogues)

The determination of the three-dimensional structures of lectin-carbohydrate complexes by X-ray crystallography provides atomic-level insights into the molecular basis of recognition. While there is a wealth of information on the crystallography of lectins with their natural carbohydrate ligands, specific studies detailing the use of 2,3-di-O-methyl-D-glucopyranose as a probe are not prominently reported.

However, the principle of using modified carbohydrates to understand binding is fundamental. The methylation at the 2 and 3 positions would prevent hydrogen bonding at these sites, allowing researchers to infer the importance of these interactions for a particular lectin's binding specificity. Although not a "heavy atom" in the traditional sense for phasing in X-ray crystallography, the strategic use of methylated sugars can provide crucial information about the architecture of the binding site. For example, if a lectin fails to bind to 2,3-di-O-methyl-D-glucopyranose but binds to native glucose, it strongly suggests that the hydroxyl groups at positions 2 and/or 3 are essential for recognition.

Development of Glycan Arrays for Binding Studies

Glycan arrays are powerful tools for high-throughput screening of carbohydrate-binding proteins. These arrays consist of a library of different glycans immobilized on a solid surface. While the specific inclusion of 2,3-di-O-methyl-D-glucopyranose on publicly documented large-scale glycan arrays is not explicitly detailed, its derivatives are ideal candidates for such platforms.

The synthesis of a linker-equipped version of 2,3-di-O-methyl-D-glucopyranose would allow for its covalent attachment to the array surface. By comparing the binding of a lectin to this modified sugar versus its unmodified counterpart, researchers can gain valuable data on the fine specificity of the protein. This approach helps to map the essential interactions within the lectin's binding site and can reveal preferences for specific substitution patterns on the carbohydrate ligand.

Research on Modified Polymeric Carbohydrates

The modification of natural polysaccharides, such as cellulose (B213188) or starch, is an active area of research to create new materials with tailored properties. Methylation is a common modification strategy used to alter solubility, thermal properties, and biodegradability.

While much of the research focuses on random or statistical methylation of polysaccharides, the principles of selective modification are also being explored. The use of building blocks like 2,3-di-O-methyl-D-glucopyranose in a controlled polymerization or grafting process could lead to the synthesis of polymers with precisely defined structures. For example, polymers could be created where every glucose unit is methylated at the 2 and 3 positions, leading to materials with highly uniform properties.

Research in this area includes the synthesis of biodegradable polymers from glucose derivatives. Although these studies often start with fully acetylated glucose monomers, they demonstrate the feasibility of creating polymers from modified monosaccharides. The selective methylation pattern of 2,3-di-O-methyl-D-glucopyranose offers a pathway to novel polymers with potentially unique physical and biological characteristics, though specific examples of its incorporation into polymers are not yet widely reported.

Understanding Structure-Function Relationships in Glycopolymers

Glycopolymers, which are synthetic polymers featuring pendant carbohydrate moieties, are of immense interest in chemical biology and materials science for their role in mimicking biological recognition events. nih.govnih.gov The function of these polymers, such as their ability to bind to specific proteins like lectins, is dictated by the structure of the appended sugars. rsc.org Understanding the precise contribution of each part of the sugar molecule is key to designing functional biomaterials.

2,3-di-O-methyl-D-glucopyranose can be utilized as a strategic tool in this context. By incorporating this modified sugar into a glycopolymer, researchers can systematically investigate the importance of the hydroxyl groups at the C-2 and C-3 positions for a given biological interaction. These hydroxyls are often critical for forming hydrogen bonds that stabilize the carbohydrate-protein complex.

The research in this area often involves the synthesis of libraries of glycopolymers with systematically varied sugar structures to probe their interactions with target receptors. For instance, studies have shown that creating heterogeneous glycopolymers, which present a mix of different sugars, can have synergistic effects on binding affinity. rsc.org In one study, incorporating non-binding sugars like β-glucose or β-galactose alongside the binding sugar α-mannose enhanced the affinity for the lectin Concanavalin A compared to a homogenous polymer containing only mannose. rsc.org

Following this principle, a glycopolymer decorated with 2,3-di-O-methyl-D-glucopyranose could be used to dissect the requirements for a specific interaction. By comparing the binding of this modified glycopolymer to that of a glycopolymer with unsubstituted glucose, researchers can determine if the C-2 and C-3 hydroxyls are essential for recognition. If the modified polymer fails to bind, it provides strong evidence for the direct involvement of these positions in the binding interface. Conversely, if binding still occurs, it suggests these positions are not critical or that other interactions (like hydrophobic interactions from the new methyl groups) may play a role.

The position of substitution on the sugar ring is known to be crucial for lectin interactions. nih.gov Using a precisely methylated compound like 2,3-di-O-methyl-D-glucopyranose allows for a controlled study of these structure-function relationships, providing insights that are essential for the rational design of glycopolymers for applications in drug delivery, biosensing, and cell targeting.

Table 2: Investigating Glycopolymer Structure-Function with 2,3-di-O-methyl-D-glucopyranose

| Research Question | Experimental Approach | Expected Outcome/Insight |

| Are the C-2 and C-3 hydroxyls of glucose essential for binding to a specific lectin? | Compare the binding affinity of a glycopolymer containing glucose with one containing 2,3-di-O-methyl-D-glucopyranose. | A significant decrease in affinity for the methylated polymer would indicate the essential role of these hydroxyls in hydrogen bonding for lectin recognition. nih.govrsc.org |

| How does partial methylation affect the physical properties of the glycopolymer? | Characterize the solubility, aggregation, and thermal properties of the glycopolymer functionalized with 2,3-di-O-methyl-D-glucopyranose. | Provides insight into how modifying the hydrophilicity of the pendant sugar affects the polymer's self-assembly and behavior in solution. |

| Can the introduction of methyl groups create new, favorable hydrophobic interactions? | Analyze the binding thermodynamics (e.g., using Isothermal Titration Calorimetry) of the modified glycopolymer. | Helps to dissect the energetic contributions of hydrogen bonding versus hydrophobic interactions in the overall binding event. |

Future Research Directions in O Methylated Glucopyranose Chemistry and Biology

Deeper Elucidation of Biological Roles and Functions

A primary frontier in O-methylated glucopyranose research is the comprehensive elucidation of its biological significance. While it is established that methylation is connected to molecular recognition, the specific functions of many methylated sugars remain largely unknown. nih.govacs.org Methylated carbohydrates are found in nature in bacteria, fungi, algae, and plants. nih.govresearchgate.net In some organisms, these modifications appear to serve as crucial identifiers or modulators of biological activity. For instance, the methylated sugars on the surface of Bacillus anthracis spores act as an identification signal that distinguishes them from mammalian cells. nih.gov In other contexts, such as in plants and gastropods, terminally located methylated monosaccharides like 3-O-Me-Man are thought to act as "stop signals" that prevent further elongation of glycan chains. nih.gov

Future research must move toward identifying the specific proteins (lectins, enzymes, or receptors) that recognize and interact with 2,3-di-O-methyl-D-glucopyranose. This involves developing molecular probes based on this structure to isolate and identify its binding partners within complex biological systems. Understanding these interactions will clarify whether this specific methylation pattern plays a role in host-pathogen interactions, cell-cell communication, or the modulation of polysaccharide structures.

Advancements in Stereocontrolled and Regioselective Synthesis

The precise chemical synthesis of specific O-methylated glucopyranose isomers is a significant challenge that currently limits their availability for biological studies. The multiple hydroxyl groups on the glucose ring have similar reactivity, making it difficult to selectively methylate the C2 and C3 positions while leaving the C4 and C6 positions unmodified.

Current synthetic strategies often involve multi-step protection/deprotection sequences, which can be inefficient and low-yielding. nih.gov For example, the synthesis of a desired isomer may require the initial protection of certain hydroxyl groups (e.g., forming a 4,6-O-benzylidene acetal), followed by methylation of the remaining free hydroxyls, and finally the removal of the protecting groups. nih.gov Future advancements must focus on developing novel catalytic methods that offer high regioselectivity and stereocontrol. The goal is to create more direct, scalable, and environmentally benign synthetic routes to produce pure isomers like 2,3-di-O-methyl-D-glucopyranose. nih.govchemicalpapers.com Success in this area is critical for generating the quantities of material needed for structural biology, functional assays, and the development of potential therapeutic or diagnostic tools.

| Challenge | Current Approaches | Future Direction |

|---|---|---|

| Regioselectivity | Multi-step protection/deprotection sequences (e.g., using benzyl (B1604629) or benzylidene groups). nih.govnih.gov | Development of catalysts for direct, position-specific methylation. |

| Stereocontrol | Use of chiral auxiliaries and anomerically-controlled starting materials. researchgate.net | Advanced catalytic systems that control the stereochemistry of the glycosidic bond during synthesis. |

| Scalability & Efficiency | Classical batch chemistry with often moderate overall yields. nih.gov | Flow chemistry and optimized catalytic cycles for gram-scale production. |

Exploration of Novel Glycobiological Pathways

Perhaps the most exciting future direction is the exploration of novel glycobiological pathways involving O-methylated sugars. The functional roles of sugar modifications can extend far beyond simple structural contributions. A compelling parallel can be drawn to the field of O-GlcNAcylation, where the addition of a single N-acetylglucosamine molecule to proteins acts as a critical regulatory switch in signaling and transcription. nih.govresearchgate.net For example, studies have shown that hyperglycemic conditions can increase the O-GlcNAcylation of the transcriptional regulatory protein TET1, activating a pathway that promotes cancer stem cell expansion in breast cancer. nih.govresearchgate.net

Future research on O-methylated glucopyranoses should investigate analogous roles. Key questions include:

What enzymes (methyltransferases) are responsible for generating the 2,3-di-O-methyl pattern in vivo?

Are there "reader" proteins that specifically recognize this modification to trigger downstream events?

Does the presence of this modification on cell surface glycans or intracellular proteins regulate signaling pathways, gene expression, or metabolic processes?

Investigating these questions could reveal that O-methylation is a previously overlooked mechanism for fine-tuning biological processes. This could open up new avenues for understanding disease and developing novel therapeutic strategies that target the enzymes or recognition events within these pathways.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields of 2,3-DI-O-Methyl-D-glucopyranose across studies?

- Variability often stems from differences in starting material purity, reaction scale, or workup protocols. Reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity) are essential. Statistical tools (e.g., ANOVA) identify significant factors (e.g., catalyst loading, temperature) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.